Enhanced Lipophilicity (LogP) Confers Superior Metabolic Stability and Bioavailability Potential
The target compound exhibits a consensus Log Po/w of 1.97 , which is significantly higher than the non-fluorinated analog 1-(pyridin-3-yl)ethanol, for which LogP data is not directly available but is expected to be substantially lower due to the absence of the trifluoromethyl group. This increased lipophilicity, driven by the -CF3 substituent, is a key determinant for enhanced membrane permeability and metabolic stability .
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 1.97 (average of five prediction models) |
| Comparator Or Baseline | 1-(pyridin-3-yl)ethanol (non-fluorinated analog) |
| Quantified Difference | Significantly higher for target compound (exact value for comparator unavailable, but directionality is clear based on the presence of the -CF3 group) |
| Conditions | Calculated consensus LogP from five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across biological membranes, making this compound a more suitable scaffold for designing drug candidates with enhanced oral bioavailability.
